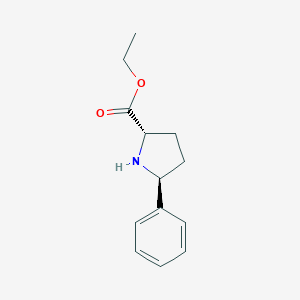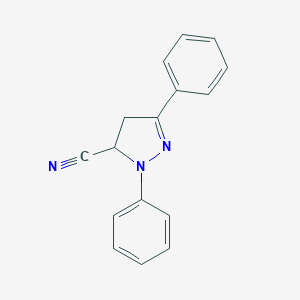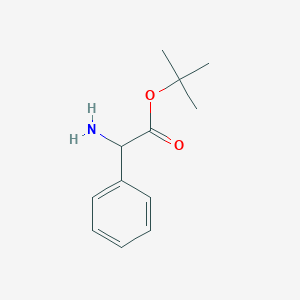
3-Fenil-tetrahidrofurano
Descripción general
Descripción
3-Phenyl-tetrahydrofuran is a chemical compound with the molecular formula C10H12O . It is a derivative of tetrahydrofuran (THF), a commonly occurring substructure found in a broad array of natural products and other biologically active molecules .
Synthesis Analysis
The synthesis of 3-Phenyl-tetrahydrofuran and its derivatives has been a subject of considerable research. One method involves the reaction initiated by the addition of an organolithium to an epoxide, activated by the Lewis acid BF3·Et2O . Another approach involves the stereoselective construction of substituted tetrahydrofurans . Recent advances in the synthesis of tetrahydrofurans have led to the development of new methods as well as improvements in older reactions .Molecular Structure Analysis
The molecular structure of 3-Phenyl-tetrahydrofuran is characterized by a tetrahydrofuran core with a phenyl group attached . The spectroscopic, optical, and electronic properties of tetrahydrofuran and its derivatives have been investigated using techniques such as FTIR .Chemical Reactions Analysis
The chemical reactions involving 3-Phenyl-tetrahydrofuran are diverse. For example, the reaction mechanism of oxygen and sulfur ylide mediated rearrangements is a matter of ongoing debate . Another study discusses the formation of 2,3-trans-disubstituted tetrahydrofurans via radical cyclizations of α-thioesters bearing tethered vinylsilane groups .Physical And Chemical Properties Analysis
3-Phenyl-tetrahydrofuran has a molecular weight of 148.20 g/mol . Further physical and chemical properties specific to 3-Phenyl-tetrahydrofuran were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Síntesis de 3-Ph-THF
Antes de sumergirnos en las aplicaciones, vamos a discutir brevemente los métodos de síntesis para 3-Ph-THF:
Apertura de epóxidos: Un enfoque común implica la apertura de epóxidos utilizando bromuro de fenilmagnesio o reactivos de fenillitio. Esta reacción conduce a la formación de 3-Ph-THF con alta estereoselectividad .
Haloeterificaciones y sustituciones de halógenos: 3-Ph-THF se puede sintetizar a través de reacciones de haloeterificación, donde un alqueno reacciona con un éter halogenado. Alternativamente, las sustituciones de halógeno en tetrahidrofuranos existentes pueden producir derivados de 3-Ph-THF .
Alquilaciones alílicas y propargílicas: Las alquilaciones alílicas o propargílicas de tetrahidrofuranos pueden introducir grupos fenilo, lo que lleva a derivados de 3-Ph-THF. Estas reacciones son valiosas para diversificar la estructura del compuesto .
Otras sustituciones nucleofílicas: Se pueden emplear varias sustituciones nucleofílicas, como reacciones SN2, para funcionalizar 3-Ph-THF. Estos métodos permiten la introducción de diferentes sustituyentes para aplicaciones específicas .
Aplicaciones de 3-Ph-THF
Ahora, exploremos las aplicaciones únicas:
Síntesis de productos naturales: Muchos productos naturales incorporan unidades THF, incluidos macrólidos, ionóforos de poliéter, acetogeninas y lípidos oxidados. Los investigadores utilizan 3-Ph-THF como bloque de construcción en la síntesis total de estos compuestos bioactivos .
Celdas solares orgánicas: En los últimos años, los derivados de 3-Ph-THF han ganado atención en la fotovoltaica orgánica. Los investigadores han explorado su potencial como materiales aceptores en células solares orgánicas de moléculas pequeñas no basadas en fullerenos (NFSM-OSCs). La columna vertebral conjugada anisotrópica de 3-Ph-THF contribuye a una separación y transporte de carga eficientes .
Reacciones de expansión de anillo fotoquímicas: En condiciones fotoquímicas sin metales, 3-Ph-THF participa en reacciones de expansión de anillo. Estas reacciones proporcionan información sobre el mecanismo subyacente y permiten la síntesis de nuevos heterociclos .
Safety and Hazards
Direcciones Futuras
The future directions in the research of 3-Phenyl-tetrahydrofuran and its derivatives could involve exploring new synthetic strategies and obtaining multi-substituted tetraphenylenes . Additionally, the extraordinary geometric characteristics and promising chiral properties of tetraphenylenes have renewed the interest of synthetic chemists .
Propiedades
IUPAC Name |
3-phenyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGVPYYFEIFRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341837 | |
| Record name | 3-phenyl-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16766-63-5 | |
| Record name | 3-phenyl-tetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine](/img/structure/B177166.png)











![1-{4-[(Triisopropylsilyl)oxy]phenyl}propan-1-one](/img/structure/B177190.png)